Simian herpesvirus SA8, also known as cercopithecine herpesvirus 2, is a member of the Herpesviridae family and is closely related to herpes simplex virus types 1 and 2. This virus primarily infects non-human primates, particularly macaques and baboons, and has garnered attention due to its potential zoonotic implications for humans. The glycoprotein B of simian herpesvirus SA8 plays a crucial role in the viral lifecycle, facilitating viral entry into host cells and mediating immune evasion.
Simian herpesvirus SA8 was first isolated from rhesus macaques and is classified under the genus Simplexvirus within the family Herpesviridae. It shares significant genetic and functional similarities with other members of this genus, particularly herpes simplex viruses. The complete genome of simian herpesvirus SA8 has been sequenced, revealing a structure that includes multiple open reading frames homologous to those found in herpes simplex viruses .
The synthesis of glycoprotein B from simian herpesvirus SA8 involves several steps, including cloning, expression, and purification. The gene encoding glycoprotein B can be amplified using polymerase chain reaction techniques from viral DNA extracted from infected tissues.
Glycoprotein B from simian herpesvirus SA8 exhibits a structure similar to that of other herpesvirus glycoproteins, characterized by its membrane-spanning domains and ectodomain that facilitates interaction with host cell receptors. The protein has been shown to form trimers, which are essential for its function in viral entry.
The molecular weight of glycoprotein B is approximately 90 kDa, and it contains several conserved motifs typical of the glycoprotein B family across various herpesviruses . Structural studies using techniques such as X-ray crystallography or cryo-electron microscopy can provide insights into its three-dimensional conformation.
Glycoprotein B participates in several critical reactions during the viral lifecycle:
The interactions between glycoprotein B and host cell receptors involve conformational changes that facilitate membrane fusion. These processes are often studied using biochemical assays such as fluorescence resonance energy transfer (FRET) to observe real-time dynamics during fusion events .
The mechanism by which glycoprotein B facilitates viral entry involves several steps:
Studies have shown that neutralizing antibodies targeting glycoprotein B can significantly inhibit these processes, underscoring its role as a target for vaccine development .
Glycoprotein B is a hydrophobic protein that resides within the lipid bilayer of the viral envelope. Its solubility may be affected by pH and ionic strength, which are critical factors during purification processes.
Glycoprotein B contains multiple glycosylation sites that are crucial for its stability and function. These post-translational modifications play a role in immune evasion by masking epitopes from neutralizing antibodies .
Research on simian herpesvirus SA8 and its glycoprotein B has several applications:
The glycoprotein B (gB) gene of simian agent 8 (SA8; Cercopithecine herpesvirus 2) is situated in the Unique Long (UL) region of the viral genome, analogous to its positional conservation in other simplexviruses. Southern blot hybridization studies using HSV-1 gB gene probes localized the SA8 gB gene to a 10-kbp KpnI restriction fragment within the UL segment. This region exhibits high structural conservation across the Simplexvirus genus, with SA8's gB sharing the UL27 genomic locus designation observed in HSV-1, HSV-2, and bovine herpesvirus 2 (BHV-2) [2] [4]. The UL region in SA8 spans ~110 kbp and harbors genes essential for viral replication, structural assembly, and host entry, with gB positioned collinearly relative to flanking genes (UL26, UL28) [5].
Table 1: Genomic Localization of gB in Simplexviruses
Virus Species | Genomic Region | Restriction Fragment | Homology to HSV-1 gB | |
---|---|---|---|---|
SA8 (CeHV-2) | UL | 10-kbp KpnI | 78.4% amino acid identity | |
B Virus (CeHV-1) | UL | Collinear with SA8/HSV | ~56% amino acid identity | |
HSV-1 | UL27 | Defined by sequencing | Reference | |
Herpesvirus Papio 2 (HVP-2) | UL | Collinear with SA8 | 85% genome-wide homology | [1] [5] |
The SA8 gB gene comprises a 2,649-nucleotide open reading frame (ORF), encoding a predicted 98.4 kDa polypeptide. This ORF exhibits a GC content of 68.4%—significantly higher than the vertebrate genomic average and consistent with SA8’s overall genomic GC content of 76% [1] [3] [4]. Such elevated GC composition influences codon usage bias, favoring G/C-ending codons (>90% in third positions), which may impact translation efficiency and mRNA stability [8].
The SA8 gB ORF retains key structural motifs:
Table 2: Nucleotide and Protein Features of SA8 gB
Feature | SA8 gB | HSV-1 gB | Functional Implication | |
---|---|---|---|---|
ORF Length | 2,649 nt | 2,709 nt | Slightly shorter mature peptide | |
GC Content | 68.4% | ~53% | Influences mRNA stability/translation | |
Cysteine Residues | 10 (100% conserved) | 10 | Maintains disulfide-bonded structure | |
N-Glycosylation Sites | 5 | 6 | Modulates antigenicity & folding | |
Predicted Molecular Weight | 98.4 kDa | 110 kDa | Glycosylation variability | [4] [6] |
SA8, HSV-1, HSV-2, B virus (BV), and HVP-2 share near-identical collinearity in genomic organization. The gB gene (UL27 homolog) resides in syntenic blocks within the UL region, flanked by UL26 (protease) and UL28 (DNA packaging) genes across all simplexviruses. Whole-genome alignments confirm:
Notably, SA8 and BV lack the HSV neurovirulence factor RL1 (γ134.5), indicating divergent neuropathogenesis mechanisms. Despite this, core entry/fusion machinery—including gB, gD, gH/gL—remains conserved, underscoring gB’s non-redundant role in fusion [1] [3] [5].
Key genomic contrasts:
Compound Names Mentioned:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: